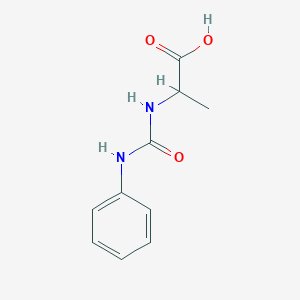

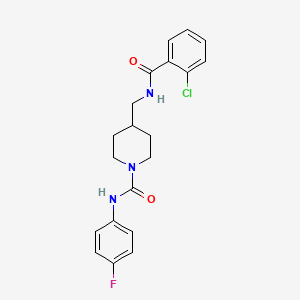

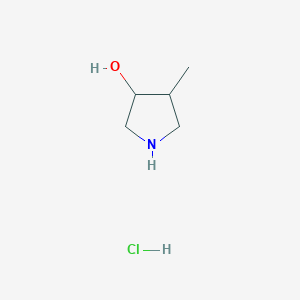

![molecular formula C15H11F3N2 B2954188 2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine CAS No. 300696-12-2](/img/structure/B2954188.png)

2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of isoindoline, which is a type of heterocyclic compound. The trifluoromethyl group (CF3) is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods including cyclization reactions and substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, which contribute to the stability of the molecule. The trifluoromethyl group is often attached to the aromatic ring .Chemical Reactions Analysis

The trifluoromethyl group is known to be quite reactive. It can participate in various types of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as refractive index, boiling point, and density can be influenced by the presence of the trifluoromethyl group .Scientific Research Applications

Supramolecular Self-Assembly and Gelation

A study by Wu et al. (2012) explored the self-assembly behavior of compounds featuring phenyl and tetrafluorophenyl rings linked via an imine bond, demonstrating gelation in organic solvents. This behavior is attributed to arene-perfluoroarene stacking and hydrogen bonding interactions, with the potential for acid-mediated gel-sol transitions, hinting at applications in material science and nanotechnology for controlled release and sensing systems Wu et al., 2012.

Catalysis in Transfer Hydrogenation

Lee and Nikonov (2015) reported the catalytic activity of half-sandwich ruthenium complexes in the transfer hydrogenation of ketones, nitriles, and esters, leading to the formation of alcohols, amines, and imines. This research highlights the potential of incorporating fluorinated phenyl groups in catalyst design for efficient and selective hydrogenation reactions, impacting the synthesis of fine chemicals and pharmaceuticals Lee & Nikonov, 2015.

Crystalline Fluoro-Functionalized Imines

Ashfaq et al. (2022) focused on the synthesis and characterization of halo-functionalized crystalline Schiff base compounds, including fluorinated phenyl derivatives. The study not only provides insights into the stabilization mechanisms of such compounds but also discusses their potential nonlinear optical (NLO) applications due to their high stability and significant NLO properties, indicating their utility in optical and electronic devices Ashfaq et al., 2022.

Metal-Free Hydroboration

Research by Yin et al. (2017) showcased the effectiveness of BArF3 as a catalyst for the metal-free hydroboration of imines, providing a greener alternative for the synthesis of amines. This work suggests the broader applicability of fluorinated phenyl groups in catalysis, particularly in reactions requiring strong Lewis acids Yin et al., 2017.

Solubilizing Metal Oxides

Nockemann et al. (2006) demonstrated the use of protonated betaine bis(trifluoromethylsulfonyl)imide as an ionic liquid capable of dissolving metal oxides, suggesting the role of fluorinated compounds in metal extraction and recycling processes. This research opens avenues for the application of fluorinated imines in material recovery and environmental remediation Nockemann et al., 2006.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine, also known as 2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound interacts with its target, the nAChRs, resulting in a disruption of the normal functioning of these receptors

properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2/c16-15(17,18)11-5-3-6-12(8-11)20-9-10-4-1-2-7-13(10)14(20)19/h1-8,19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYZXAWPYYMSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

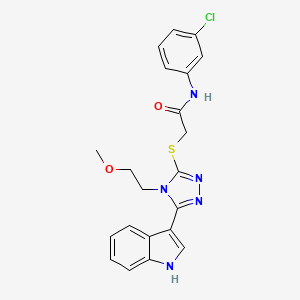

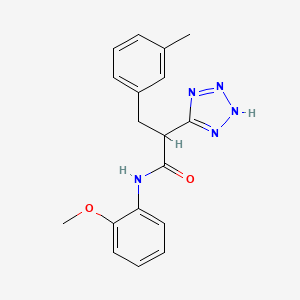

![(Z)-N-[(4-chloro-2-methoxyphenyl)methyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2954106.png)

![Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2954114.png)

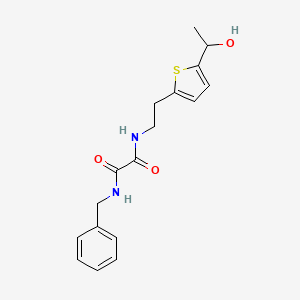

![N-[(E)-1-[(benzylamino)carbonyl]-2-(2-thienyl)ethenyl]-4-methylbenzamide](/img/structure/B2954120.png)

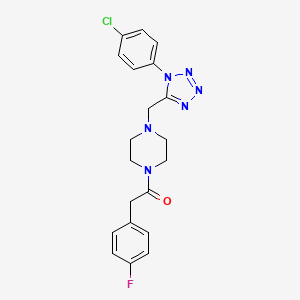

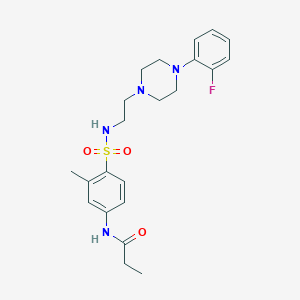

![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)

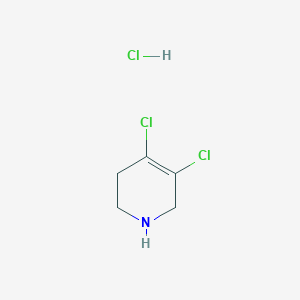

![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)